molecular formula C12H16Cl4N2 B13134237 3-(4,6-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride

3-(4,6-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride

Cat. No.: B13134237
M. Wt: 330.1 g/mol
InChI Key: ZEDVNKDRZUCXPY-UHFFFAOYSA-N
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Description

3-(4,6-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol, yielding the tricyclic indole . The synthetic route may involve multiple steps, including the installation of side chains and elimination of masking groups to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts like Lewis acids.

Major Products Formed

Scientific Research Applications

3-(4,6-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,6-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16Cl4N2

Molecular Weight

330.1 g/mol

IUPAC Name

3-(4,6-dichloro-2-methyl-1H-indol-3-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C12H14Cl2N2.2ClH/c1-7-9(3-2-4-15)12-10(14)5-8(13)6-11(12)16-7;;/h5-6,16H,2-4,15H2,1H3;2*1H

InChI Key

ZEDVNKDRZUCXPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCCN.Cl.Cl

Origin of Product

United States

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